Cas no 2091792-12-8 (3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid)

3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
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- 2091792-12-8
- EN300-6510298
- 3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid
-
- インチ: 1S/C8H4F3NO4/c9-6-4(7(10)11)1-3(12(15)16)2-5(6)8(13)14/h1-2,7H,(H,13,14)
- InChIKey: GOROHSNWTUVHLN-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(=O)O)=CC(=CC=1C(F)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 235.00924210g/mol
- どういたいしつりょう: 235.00924210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 83.1Ų
3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510298-0.1g |
3-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
2091792-12-8 | 95.0% | 0.1g |
$1019.0 | 2025-03-14 | |
Enamine | EN300-6510298-5.0g |
3-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
2091792-12-8 | 95.0% | 5.0g |
$3355.0 | 2025-03-14 | |
Enamine | EN300-6510298-10.0g |
3-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
2091792-12-8 | 95.0% | 10.0g |
$4974.0 | 2025-03-14 | |
Enamine | EN300-6510298-2.5g |
3-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
2091792-12-8 | 95.0% | 2.5g |
$2268.0 | 2025-03-14 | |
Enamine | EN300-6510298-0.5g |
3-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
2091792-12-8 | 95.0% | 0.5g |
$1111.0 | 2025-03-14 | |
Enamine | EN300-6510298-0.25g |
3-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
2091792-12-8 | 95.0% | 0.25g |
$1065.0 | 2025-03-14 | |
Enamine | EN300-6510298-0.05g |
3-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
2091792-12-8 | 95.0% | 0.05g |
$972.0 | 2025-03-14 | |
Enamine | EN300-6510298-1.0g |
3-(difluoromethyl)-2-fluoro-5-nitrobenzoic acid |
2091792-12-8 | 95.0% | 1.0g |
$1157.0 | 2025-03-14 |
3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid 関連文献
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acidに関する追加情報
3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic Acid: A Comprehensive Overview
The compound with CAS No. 2091792-12-8, known as 3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with a difluoromethyl group at the 3-position, a fluoro group at the 2-position, and a nitro group at the 5-position. These substituents contribute to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of 3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid in drug discovery and development. The presence of multiple electronegative groups, such as fluorine and nitro groups, significantly influences the electronic properties of the molecule, making it a promising candidate for various therapeutic applications. For instance, researchers have explored its potential as an intermediate in the synthesis of novel anti-cancer agents. The fluorinated substituents enhance the molecule's bioavailability and stability, which are critical factors in drug design.
In addition to its pharmacological applications, 3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid has also been studied for its role in agrochemicals. Its ability to act as a herbicide or fungicide has been investigated in recent agricultural studies. The nitro group, in particular, contributes to its pesticidal activity by disrupting essential biochemical pathways in target organisms.
The synthesis of 3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid involves a series of complex chemical reactions. One common approach involves the fluorination of intermediate compounds followed by nitration and subsequent purification steps. Recent advancements in fluorination techniques have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.
From an environmental perspective, understanding the degradation pathways of 3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid is crucial for assessing its ecological impact. Studies have shown that this compound undergoes biodegradation under specific environmental conditions, particularly in the presence of microbial communities. However, further research is needed to fully understand its long-term effects on ecosystems.
In conclusion, 3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, agrochemicals, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing modern chemistry.
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